molecular formula C10H21NO2 B13574594 Ethyl 3-amino-4-ethylhexanoate

Ethyl 3-amino-4-ethylhexanoate

Cat. No.: B13574594
M. Wt: 187.28 g/mol
InChI Key: JTUVQIRBCJTBFO-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-ethylhexanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . This compound is particularly interesting due to its unique structure, which includes an amino group and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ethyl 3-amino-4-ethylhexanoate typically involves the esterification of 3-amino-4-ethylhexanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-ethylhexanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-4-ethylhexanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-ethylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-4-ethylhexanoate is unique due to the presence of both an amino group and an ester group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters like ethyl acetate or methyl butyrate .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

ethyl 3-amino-4-ethylhexanoate

InChI

InChI=1S/C10H21NO2/c1-4-8(5-2)9(11)7-10(12)13-6-3/h8-9H,4-7,11H2,1-3H3

InChI Key

JTUVQIRBCJTBFO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(CC(=O)OCC)N

Origin of Product

United States

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